gamma,4-Dimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma,4-Dimethylcyclohexanepropanol: is an organic compound with the molecular formula C11H22O It is a cyclohexane derivative with two methyl groups and a propanol group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma,4-Dimethylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma,4-Dimethylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient conversion and high yields. The reaction conditions are optimized to balance the rate of hydrogenation and the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma,4-Dimethylcyclohexanepropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include gamma,4-Dimethylcyclohexanepropanoic acid, gamma,4-Dimethylcyclohexanepropanoyl chloride, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Gamma,4-Dimethylcyclohexanepropanol has several scientific research applications:
Wirkmechanismus
The mechanism by which gamma,4-Dimethylcyclohexanepropanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-Methylcyclohexanol: A cyclohexane derivative with a single methyl group and a hydroxyl group.
Gamma-Methylcyclohexanepropanol: A compound with a similar structure but with different substituents.
Uniqueness: Gamma,4-Dimethylcyclohexanepropanol is unique due to the presence of two methyl groups and a propanol group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
70964-91-9 |
---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
3-(4-methylcyclohexyl)butan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
KSOWZKVMSYHUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.